Sodium methylsilanetriolate (CAS 16589-43-8) is an organosilicon compound supplied as a stable, alkaline aqueous solution. It serves as a readily available, water-soluble source of the reactive methylsilanetriol monomer, which can polymerize upon reaction with atmospheric carbon dioxide to form water-repellent polymethylsiloxane networks. This mode of delivery contrasts with precursor compounds like methyltrimethoxysilane (MTMS) that must first undergo hydrolysis, a process that generates alcohol byproducts and can be difficult to control. The primary procurement value of sodium methylsilanetriolate lies in its direct usability in aqueous systems for surface modification and as a controlled precursor for silicon-based materials.
Substituting sodium methylsilanetriolate with seemingly similar compounds introduces significant processability and performance risks. Using alkoxysilane precursors like methyltrimethoxysilane (MTMS) requires an in-situ hydrolysis step that generates flammable methanol, complicates formulation by altering solvent composition, and offers poor control over the condensation state of the active silanetriol species. The hydrolysis rate of MTMS is rapid, with a half-life of just 2.2 hours at neutral pD, leading to batch-to-batch variability. Inorganic substitutes like sodium silicate, while also water-soluble, form purely inorganic, hydrophilic silica networks and can produce damaging soluble salt byproducts, failing to provide the organo-functional, water-repellent properties characteristic of polymethylsiloxanes. Even a close salt analog like potassium methylsilanetriolate can exhibit different performance characteristics in specific applications, such as shale inhibition in oilfield chemistry, making direct substitution unreliable without re-validation.
Procuring sodium methylsilanetriolate eliminates the need to handle and manage the byproducts generated from the hydrolysis of common alkoxysilane precursors. The hydrolysis of methyltrimethoxysilane (MTMS) stoichiometrically produces three moles of methanol for every mole of methylsilanetriol formed. Methanol is a flammable solvent with a flash point of approximately 11-12°C. In contrast, sodium methylsilanetriolate is supplied as a non-flammable aqueous solution with a flash point above 100°C.
| Evidence Dimension | Generation of Flammable Byproducts |
| Target Compound Data | None; supplied as a non-flammable aqueous solution (>100°C flash point). |
| Comparator Or Baseline | Methyltrimethoxysilane (MTMS) generates 3 moles of methanol per mole of active species upon hydrolysis. |
| Quantified Difference | Complete elimination of flammable methanol generation during use. |
| Conditions | Aqueous formulation or synthesis process requiring a methylsilanetriol precursor. |
This simplifies process safety, reduces VOC emissions, and avoids altering aqueous formulations with an alcohol co-solvent, which is critical for reproducible material synthesis and regulatory compliance.
Sodium methylsilanetriolate is supplied as a highly alkaline aqueous solution, typically with a pH of 12-13. This high pH maintains the deprotonated silanetriol species in a stable, monomeric form, preventing premature self-condensation. In contrast, methylsilanetriol generated from MTMS hydrolysis is prone to self-condensation, especially at concentrations above 500-1000 mg/L, which can lead to uncontrolled polymerization and gelation. The stability of methylsilanetriol and its dimers in aqueous solution is significant, but condensation is enhanced under acidic or basic conditions away from a neutral stability point. The pre-stabilized alkaline solution of sodium methylsilanetriolate provides a long shelf-life and ensures reproducible dosing of the active monomeric species.
| Evidence Dimension | Aqueous Solution pH and Stability |
| Target Compound Data | pH 12-13; stable aqueous solution. |
| Comparator Or Baseline | Methylsilanetriol (from MTMS hydrolysis) is prone to self-condensation, which is accelerated by acidic or basic conditions. |
| Quantified Difference | Provides a stable formulation at a pH optimized to prevent premature polymerization, unlike the transient stability of in-situ generated methylsilanetriol. |
| Conditions | Aqueous solution storage and formulation. |
For buyers creating aqueous formulations (e.g., coatings, binders, consolidants), procuring the stabilized sodium salt ensures long shelf-life and predictable reactivity upon application, avoiding issues of viscosity change or precipitation in the stock solution.
In the consolidation and protection of mineral substrates, sodium methylsilanetriolate provides a distinct advantage over inorganic alkali silicates like sodium silicate ('waterglass'). Upon reacting with atmospheric CO2, it forms a polymethylsiloxane network, which is hydrophobic and water-repellent. This reduces water absorption, preventing damage from freeze-thaw cycles and efflorescence. Crucially, the resulting layer remains permeable to water vapor, allowing the substrate to 'breathe'. In contrast, treatments with sodium silicate form a rigid, glassy silica (SiO2) layer that can be impervious, trapping moisture beneath the surface and potentially accelerating decay. Furthermore, the reaction of alkali silicates can produce soluble salt byproducts that cause efflorescence and crystallization damage.
| Evidence Dimension | Surface Properties on Mineral Substrates |
| Target Compound Data | Forms a water-repellent, vapor-permeable polymethylsiloxane layer. |
| Comparator Or Baseline | Sodium silicate forms a hard, potentially impervious silica layer and can generate damaging soluble salt byproducts. |
| Quantified Difference | Qualitative but fundamental difference in mechanism: hydrophobic and breathable vs. potentially impervious and salt-forming. |
| Conditions | Application to porous building materials like brick, limestone, and concrete. |
Buyers in the construction and heritage conservation sectors should select sodium methylsilanetriolate when the goal is long-term, breathable water repellency, a performance outcome that inorganic silicates cannot reliably provide.
For manufacturers of construction chemicals, this compound is the ideal choice for creating stable, water-based penetrating sealers for porous substrates like concrete, brick, and natural stone. Its non-flammable nature and absence of alcohol byproducts simplify formulation, reduce regulatory burdens related to VOCs, and ensure consistent product performance without the risk of premature gelation on the shelf.
In materials synthesis, particularly for zeolites or mesoporous silicas where alcohol co-solvents can interfere with templating agents or pore formation, sodium methylsilanetriolate provides a pure, aqueous source of monomeric methyl-silicon species. Its use avoids the introduction of methanol or ethanol that occurs with MTMS or MTES hydrolysis, leading to more predictable and reproducible synthesis of organo-functionalized inorganic materials.
When used as an integral additive in the production of materials like mortar, concrete, or gypsum board, sodium methylsilanetriolate imparts bulk hydrophobicity. Unlike surface coatings, this provides water resistance throughout the material. It is a more effective choice than inorganic silicates for this purpose because it creates hydrophobic properties without compromising vapor permeability, reducing the risk of internal moisture buildup and subsequent material degradation.
Corrosive